

Technical Guide: Synthesis and Characterization of 3-Ethyl-5-methyl-2-vinylpyrazine-d3

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Compound of Interest

Compound Name: 3-Ethyl-5-methyl-2-vinylpyrazine-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the deuterated compound, **3-Ethyl-5-methyl-2-vinylpyrazine-d3**. This isotopically labeled molecule can serve as an internal standard in quantitative mass spectrometry-based assays or as a tool in metabolic studies.

Introduction

3-Ethyl-5-methyl-2-vinylpyrazine is a substituted pyrazine that contributes to the aroma of various food products.[1][2][3] The deuterated analog, **3-Ethyl-5-methyl-2-vinylpyrazine-d3**, is a valuable tool in analytical chemistry and drug metabolism studies due to the incorporation of stable heavy isotopes.[4] This guide outlines a potential synthetic pathway and the expected analytical characterization of this labeled compound.

Proposed Synthesis

A plausible multi-step synthesis for **3-Ethyl-5-methyl-2-vinylpyrazine-d3** is proposed, starting from commercially available materials. The key steps involve the construction of the substituted pyrazine ring, followed by the introduction of the deuterated vinyl group.



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Caption: Proposed synthetic pathway for **3-Ethyl-5-methyl-2-vinylpyrazine-d3**.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3,6-dimethylpyrazine

- **Materials:** 2,5-Dimethylpyrazine, N-Chlorosuccinimide (NCS), Carbon tetrachloride (CCl₄).
- **Procedure:** To a solution of 2,5-dimethylpyrazine in carbon tetrachloride, add N-chlorosuccinimide in portions. The reaction mixture is heated to reflux and stirred for 4-6 hours. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Ethyl-3,6-dimethylpyrazine

- **Materials:** 2-Chloro-3,6-dimethylpyrazine, Ethylmagnesium bromide (EtMgBr), Tetrahydrofuran (THF).
- **Procedure:** A solution of 2-chloro-3,6-dimethylpyrazine in dry THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0 °C under an inert atmosphere. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by distillation.

Step 3: Synthesis of 2-Bromo-3-ethyl-5-methylpyrazine

- **Materials:** 2-Ethyl-3,6-dimethylpyrazine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).
- **Procedure:** To a solution of 2-ethyl-3,6-dimethylpyrazine in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) are added. The

mixture is refluxed for 2-3 hours. After cooling, the succinimide is filtered off, and the filtrate is washed with sodium thiosulfate solution and water. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Step 4: Synthesis of **3-Ethyl-5-methyl-2-vinylpyrazine-d3**

- Materials: 2-Bromo-3-ethyl-5-methylpyrazine, Vinyl-d3-tributyltin, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Toluene.
- Procedure: A mixture of 2-bromo-3-ethyl-5-methylpyrazine, vinyl-d3-tributyltin, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in toluene is heated to reflux under an inert atmosphere for 12-16 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford **3-Ethyl-5-methyl-2-vinylpyrazine-d3**. This Stille coupling reaction is an effective method for forming carbon-carbon bonds.

Characterization

The structure and purity of the synthesized **3-Ethyl-5-methyl-2-vinylpyrazine-d3** would be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

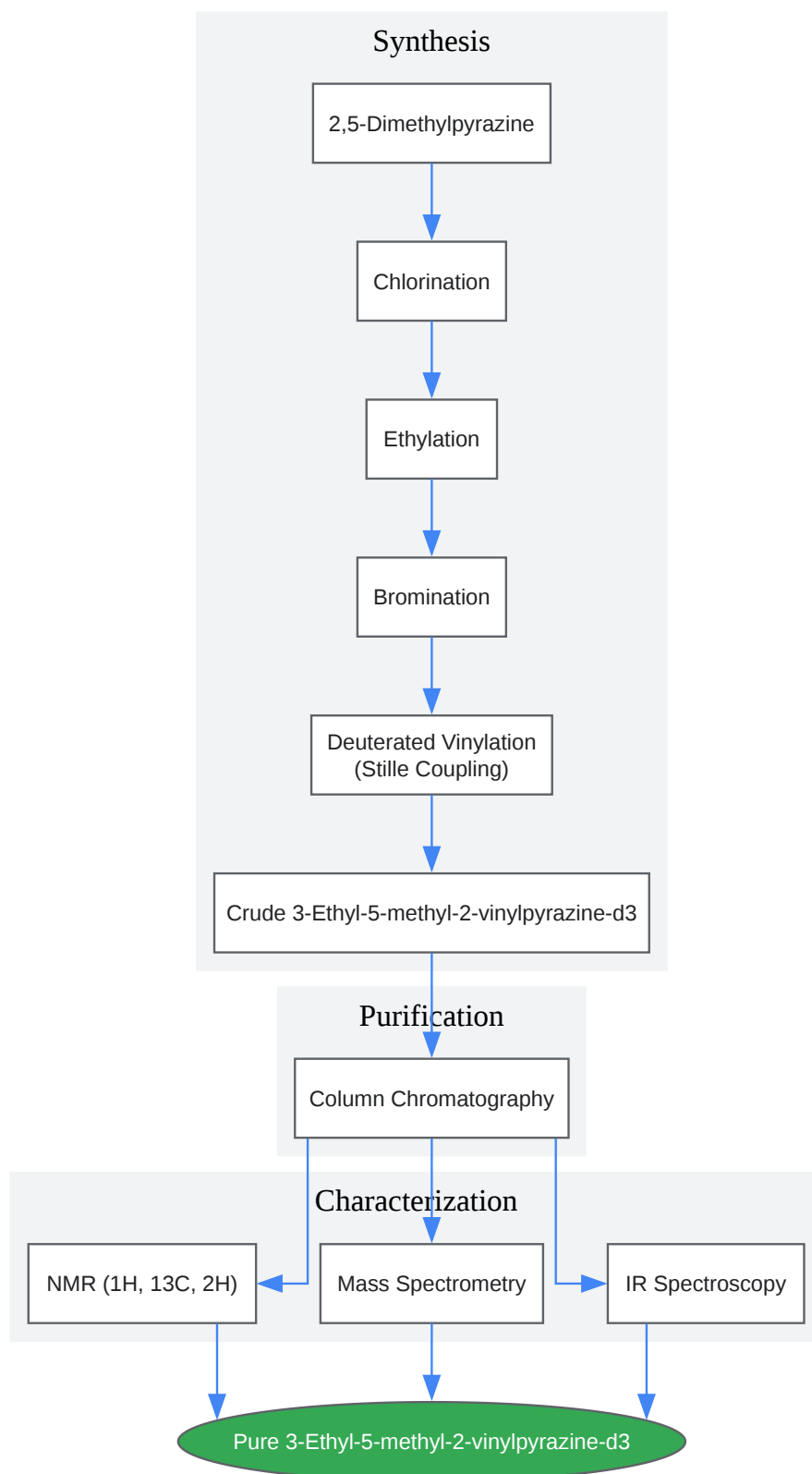
Parameter	Predicted Value
Molecular Formula	C ₉ H ₉ D ₃ N ₂
Molecular Weight	151.22
Appearance	Colorless to pale yellow liquid
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.25 (s, 1H), 2.80 (q, J = 7.6 Hz, 2H), 2.55 (s, 3H), 1.30 (t, J = 7.6 Hz, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 152.0, 148.5, 145.0, 142.0, 133.0 (t, J C-D ≈ 24 Hz), 120.0 (m), 28.0, 21.0, 12.5
² H NMR (61.4 MHz, CHCl ₃)	δ (ppm): 6.5-5.5 (m)
Mass Spectrometry (EI)	m/z (%): 151 (M ⁺ , 100), 136 (M ⁺ -CH ₃ , 40), 122 (M ⁺ -C ₂ H ₅ , 20)

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^2H NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Electron ionization mass spectra would be obtained on a mass spectrometer with an ionization energy of 70 eV.
- Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on NaCl plates. Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-D stretching vibrations.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product follows a logical progression.



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Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of **3-Ethyl-5-methyl-2-vinylpyrazine-d3**. The outlined procedures are based on established and reliable chemical transformations. The successful synthesis and thorough characterization of this deuterated compound will provide a valuable tool for researchers in the fields of food science, analytical chemistry, and drug development.

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